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Compound of Interest

Compound Name: Methyl 5-oxopentanoate

Cat. No.: B1594885

Methyl 5-Oxopentanoate: A Bifunctional Building
Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-oxopentanoate, also known as methyl 4-formylbutanoate, is a versatile bifunctional
molecule possessing both a methyl ester and an aldehyde functionality. This unique structural
arrangement allows for a wide range of chemical transformations, making it a valuable C5
building block in the synthesis of complex organic molecules, particularly in the construction of
heterocyclic systems, natural products, and active pharmaceutical ingredients. Its ability to
participate in reactions at either the electrophilic aldehyde carbon or the ester group, which can
be further manipulated, provides synthetic chemists with a flexible tool for molecular design and
construction.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of methyl 5-
oxopentanoate is essential for its application in synthesis.

Table 1: Physicochemical Properties of Methyl 5-oxopentanoate
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Property Value

Molecular Formula CéeH1003

Molecular Weight 130.14 g/mol

CAS Number 6026-86-4

IUPAC Name methyl 5-oxopentanoate

Synonyms Methyl 4-formylbutanoate, 5-Oxopentanoic acid
methyl ester

Appearance Colorless to light yellow liquid

Boiling Point 100-103 °C at 23 Torr[1]

Density 1.069 g/cm3 at 25 °CJ[1]

Storage Temperature

-20°C, stored under nitrogen[1]

Table 2: Spectroscopic Data of Methyl 5-oxopentanoate

Spectrum

Key Peaks/Shifts

1H NMR (CDCls)

~9.8 (t, 1H, -CHO), 3.67 (s, 3H, -OCHs3), 2.75 {(t,
2H, -CH2CHO), 2.45 (t, 2H, -CH2C02Me), 2.0
(p, 2H, -CH2CH2CHz2-)

13C NMR (CDCls)

~202.0 (-CHO), 173.5 (-COz2Me), 51.5 (-OCHs),
43.0 (-CH2CHO), 33.0 (-CH2C02Me), 21.0 (-
CH2CH2CHz2-)

IR (neat)

~2950 cm~1 (C-H), ~2720 cm~1 (aldehyde C-H),
~1735 cm~! (ester C=0), ~1725 cm~1 (aldehyde
C=0)

Mass Spectrum (EI)

miz (%): 130 (M+), 99, 74, 59

Synthesis of Methyl 5-Oxopentanoate
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Several synthetic routes to methyl 5-oxopentanoate have been developed, leveraging readily
available starting materials.

Ozonolysis of Methyl 1-Cyclopentenecarboxylate

A common and efficient method for the synthesis of methyl 5-oxopentanoate is the ozonolysis
of methyl 1-cyclopentenecarboxylate. This reaction cleaves the double bond of the cyclic
precursor to furnish the desired aldehyde and ester functionalities in a single step.

[Methyl 1-cyclopentenecarboxylate D Os, CHZZ(;I'Z\Q'\eAZeSO H,-78°C [Methyl 5—oxopentanoate)

Click to download full resolution via product page

Synthesis of Methyl 5-oxopentanoate via Ozonolysis.

Experimental Protocol: Ozonolysis of Methyl 1-Cyclopentenecarboxylate

o Materials: Methyl 1-cyclopentenecarboxylate, Dichloromethane (CH2Clz), Methanol (MeOH),
Ozone (Os), Dimethyl sulfide (Mez2S).

e Procedure:

o Dissolve methyl 1-cyclopentenecarboxylate (1.0 eq) in a mixture of CH2Cl2 and MeOH
(typically a 3:1 to 5:1 ratio) and cool the solution to -78 °C.

o Bubble ozone gas through the solution until a persistent blue color is observed, indicating
complete consumption of the starting material.

o Purge the solution with nitrogen or oxygen to remove excess ozone.

o Add dimethyl sulfide (2.0-3.0 eq) to the reaction mixture and allow it to warm slowly to
room temperature.

o Stir the reaction mixture at room temperature for several hours to ensure complete
reduction of the ozonide intermediate.
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o Concentrate the reaction mixture under reduced pressure.

o Purify the crude product by vacuum distillation or column chromatography on silica gel to
afford methyl 5-oxopentanoate.

o Expected Yield: 70-85%.

Esterification of 5-Oxopentanoic Acid

Direct esterification of 5-oxopentanoic acid with methanol under acidic catalysis provides
another straightforward route to the target molecule.

[S—Oxopentanoic acid]

Click to download full resolution via product page

Methanol (excess)
H2S0a4 (cat.)

Methyl 5—oxopentanoate)

Fischer Esterification to Synthesize Methyl 5-oxopentanoate.

Experimental Protocol: Fischer Esterification of 5-Oxopentanoic Acid
o Materials: 5-Oxopentanoic acid, Methanol (MeOH), Sulfuric acid (H2S0Oa).
e Procedure:
o Suspend 5-oxopentanoic acid (1.0 eq) in an excess of methanol.
o Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

o Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material
is consumed.

o Cool the reaction mixture and neutralize the acid with a mild base (e.g., saturated
NaHCOs solution).

o Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
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o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by vacuum distillation.

o Expected Yield: 85-95%.

Applications in Organic Synthesis

The bifunctional nature of methyl 5-oxopentanoate makes it a valuable precursor for a variety
of important chemical transformations.

Reductive Amination for the Synthesis of Piperidine
Derivatives

The aldehyde functionality readily undergoes reductive amination with primary amines to form
N-substituted piperidones after intramolecular cyclization. These piperidones are key
intermediates in the synthesis of various alkaloids and pharmacologically active compounds.

Methyl 5-oxopentanoate Primary Amine (R-NHz) NaBH(OAc)s N;;:;?gg:gd Reduction Piperidine Derivative

Click to download full resolution via product page

Reductive Amination and Cyclization Pathway.

Experimental Protocol: Reductive Amination with Benzylamine

o Materials: Methyl 5-oxopentanoate, Benzylamine, Sodium triacetoxyborohydride
(NaBH(OAC)s), Dichloroethane (DCE), Acetic acid.

e Procedure:

o To a solution of methyl 5-oxopentanoate (1.0 eq) in dichloroethane, add benzylamine
(1.05 eq) and a catalytic amount of acetic acid.

o Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
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o Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
o Continue stirring at room temperature and monitor the reaction by TLC.

o Upon completion, quench the reaction with saturated aqueous NaHCOs solution.
o Separate the organic layer, and extract the aqueous layer with dichloromethane.

o Combine the organic layers, wash with brine, dry over anhydrous Na=SOa4, and
concentrate in vacuo.

o The resulting crude N-benzylpiperidone can be purified by column chromatography.

o Expected Yield: 75-90%.

Table 3: Representative Reductive Amination of Methyl 5-Oxopentanoate

Amine Product Yield (%)
Benzylamine N-Benzyl-2-piperidone ~85
Aniline N-Phenyl-2-piperidone ~80
_ (R)-N-(1-Phenylethyl)-2- o o
(R)-0-Methylbenzylamine o ~82 (with diastereoselectivity)
piperidone

Wittig Reaction for Chain Elongation

The aldehyde group of methyl 5-oxopentanoate can be selectively reacted with phosphorus
ylides in a Wittig reaction to form a,3-unsaturated esters, extending the carbon chain and
introducing a double bond for further functionalization.

Phosphorus Ylide

[Methyl 5-oxopentanoate (PhsP=CHR)

—P[G,B-Unsaturated EsteD

Click to download full resolution via product page

Wittig Olefination of Methyl 5-oxopentanoate.
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Experimental Protocol: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane
o Materials: Methyl 5-oxopentanoate, (Carbethoxymethylene)triphenylphosphorane, Toluene.

e Procedure:

[e]

Dissolve methyl 5-oxopentanoate (1.0 eq) and
(carbethoxymethylene)triphenylphosphorane (1.1 eq) in dry toluene.

o Heat the reaction mixture to reflux.
o Monitor the reaction by TLC until the starting aldehyde is consumed.
o Cool the reaction mixture to room temperature and concentrate under reduced pressure.

o Triturate the residue with a non-polar solvent (e.g., hexane) to precipitate
triphenylphosphine oxide.

o Filter off the solid and concentrate the filtrate.

[¢]

Purify the resulting unsaturated diester by column chromatography.
o Expected Yield: 80-95% (typically as the E-isomer with stabilized ylides).[2][3]

Table 4: Products from Wittig Reaction of Methyl 5-Oxopentanoate

. Predominant Approximate Yield
Ylide Product
Isomer (%)
Methyl 7-
PhsP=CHCO:zEt ethoxycarbonyl-6- E 90
heptenoate
PhsP=CH: Methyl hex-5-enoate - 85
Methyl 6-phenyl-5- Z (with non-stabilized
PhsP=CHPh 75
hexenoate ylide)
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Aldol Condensation

The aldehyde functionality of methyl 5-oxopentanoate can act as an electrophile in aldol
condensations with enolizable ketones or other carbonyl compounds, forming 3-hydroxy
carbonyl adducts which can be dehydrated to a,3-unsaturated products.

} Enolizable Ketone B-Hydroxy Adduct or
(Methyl 5 oxopentanoatej (e.g., Acetone) Base (€.g., NaOH) [O(,B—Unsaturated Product

Click to download full resolution via product page

Aldol Condensation with Methyl 5-oxopentanoate.

Experimental Protocol: Aldol Condensation with Acetone
o Materials: Methyl 5-oxopentanoate, Acetone, Sodium hydroxide (NaOH), Ethanol, Water.

e Procedure:

[¢]

Dissolve methyl 5-oxopentanoate (1.0 eq) in a mixture of ethanol and water.

o Add an excess of acetone.

o Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide.
o Stir the reaction at room temperature and monitor by TLC.

o Once the reaction is complete, neutralize with dilute acid (e.g., HCI).

o Extract the product with an organic solvent.

o Wash the organic layer, dry, and concentrate.

o Purify the product by column chromatography. Depending on the reaction conditions,
either the -hydroxy ketone or the dehydrated enone may be isolated.

o Expected Yield: 60-75%.
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Application in Natural Product Synthesis: Synthesis
of (-)-Coniine

Methyl 5-oxopentanoate can serve as a key precursor in the synthesis of piperidine alkaloids,
such as (-)-coniine, the toxic component of poison hemlock. A plausible synthetic route involves

an initial Wittig reaction to install the propyl side chain, followed by reductive amination and
intramolecular cyclization.

1) PhsP=CHCH:2CHs
2) Ester Reduction

NHs, Hz, Pd/C

5-Oxooctanal (Reductive Amination)

—| (-)-Coniine

Methyl 5-oxopentanoate —

_>

Click to download full resolution via product page

Proposed Synthetic Pathway to (-)-Coniine.

This conceptual pathway highlights how the two functional groups of methyl 5-oxopentanoate
can be sequentially manipulated to construct the carbon skeleton and the heterocyclic ring of
the natural product. The initial Wittig reaction with a propyl ylide would be followed by reduction
of the ester to the corresponding aldehyde. Subsequent intramolecular reductive amination
would then furnish the piperidine ring system of y-coniceine, which can be reduced to coniine.

[4115]

Conclusion

Methyl 5-oxopentanoate is a highly valuable and versatile bifunctional building block in
organic synthesis. Its readily accessible aldehyde and methyl ester functionalities provide two
distinct points for chemical modification, enabling a wide array of transformations. From the
construction of pharmaceutically relevant piperidine scaffolds via reductive amination to carbon
chain extension through Wittig reactions and aldol condensations, this C5 synthon offers a
reliable and flexible platform for the synthesis of complex molecular architectures. The strategic
application of methyl 5-oxopentanoate in the synthesis of natural products further
underscores its importance for researchers and professionals in drug discovery and
development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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